molecular formula C15H10Cl2O3 B3049704 Dichlorflurenol-methyl CAS No. 21634-96-8

Dichlorflurenol-methyl

Cat. No.: B3049704
CAS No.: 21634-96-8
M. Wt: 309.1 g/mol
InChI Key: JVSNVPQGCMNILW-UHFFFAOYSA-N
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Description

. It is a derivative of fluorene, characterized by the presence of two chlorine atoms and a hydroxyl group on the fluorene ring. This compound is primarily used in scientific research and has various applications in different fields.

Preparation Methods

The synthesis of dichlorflurenol-methyl involves several steps. One common method is the Friedel-Crafts acylation of fluorene with aroyl chloride, followed by chlorination and esterification . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane. The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dichlorflurenol-methyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dichlorflurenol-methyl has several scientific research applications:

Mechanism of Action

The mechanism of action of dichlorflurenol-methyl involves its interaction with specific molecular targets. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dichlorflurenol-methyl is similar to other fluorene derivatives, such as chlorflurenol-methyl and dichlorofluorene. its unique combination of chlorine atoms and a hydroxyl group gives it distinct chemical properties and reactivity. This makes it particularly useful in applications where other fluorene derivatives may not be as effective .

Similar compounds include:

Properties

IUPAC Name

methyl 2,7-dichloro-9-hydroxyfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-20-14(18)15(19)12-6-8(16)2-4-10(12)11-5-3-9(17)7-13(11)15/h2-7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSNVPQGCMNILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034294
Record name Dichlorflurenol-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21634-96-8
Record name Dichlorflurenol-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021634968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorflurenol-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLORFLURENOL-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO8828B0BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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